N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide is a heterocyclic compound featuring a benzothiazole core fused with a 1,4-dioxane ring. The structure includes a propan-2-ylsulfonylbenzamide substituent, which contributes to its electronic and steric properties. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous methodologies in related sulfonylbenzamide derivatives .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-11(2)28(23,24)13-5-3-12(4-6-13)18(22)21-19-20-14-9-15-16(10-17(14)27-19)26-8-7-25-15/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSPYSJHOTUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Catechol Derivatives
The dihydrodioxino-benzothiazole scaffold is synthesized through a tandem cyclization strategy. A representative protocol involves:
- Bromination of 3-Nitro-5-(trifluoromethyl)benzene :
Treatment with 1,3-dibromo-5,5-dimethylhydantoin in concentrated sulfuric acid yields 1-bromo-3-nitro-5-trifluoromethylbenzene. - Copper-Catalyzed Coupling with 4-Methylimidazole :
Reacting the brominated intermediate with 4-methylimidazole in the presence of Cu(I) catalysts (e.g., CuBr) and K₂CO₃ in N-methylpyrrolidinone (NMP) at 110°C forms the benzothiazole ring. - Reduction of Nitro Group :
Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, yielding 2-amino-6,7-dihydro-dioxino[2,3-f]benzothiazole.
Alternative Pathway via Thiourea Intermediates
Recent advancements utilize thiourea derivatives to construct the benzothiazole ring in a single step:
- Acid Chloride Formation :
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is treated with thionyl chloride to generate the corresponding acid chloride. - Thiazinone Ring Formation :
Reaction with N,N-dialkylthiourea in anhydrous THF introduces sulfur and nitrogen atoms simultaneously, forming the benzothiazole core with 65–75% yield.
Preparation of 4-Propan-2-ylsulfonylbenzoic Acid
Sulfonation of Toluene Derivatives
- Chlorosulfonation :
Benzene derivatives are treated with chlorosulfonic acid at 0–5°C to yield sulfonyl chlorides. For example:
$$
\text{Toluene} + \text{ClSO₃H} \rightarrow \text{4-Methylbenzenesulfonyl chloride}
$$
Subsequent nucleophilic substitution with isopropyl alcohol produces 4-propan-2-ylsulfonylbenzene. - Oxidation to Carboxylic Acid :
The methyl group is oxidized using KMnO₄ in acidic conditions to form 4-propan-2-ylsulfonylbenzoic acid.
Amide Bond Formation
Carbodiimide-Mediated Coupling
- Activation of Carboxylic Acid :
4-Propan-2-ylsulfonylbenzoic acid is treated with N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. - Coupling with Benzothiazole Amine :
Intermediate A is added to the activated acid, followed by 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature for 12–24 hours, yielding the target amide with 70–85% efficiency.
Acid Chloride Route
- Generation of Acid Chloride :
4-Propan-2-ylsulfonylbenzoic acid is refluxed with thionyl chloride (SOCl₂) to form the corresponding acid chloride. - Reaction with Amine :
The acid chloride is reacted with Intermediate A in pyridine or triethylamine, facilitating amide bond formation at 0–5°C.
Optimization Strategies and Yield Enhancement
| Parameter | Optimal Condition | Yield Improvement | Source Citation |
|---|---|---|---|
| Solvent | NMP or DMF | +15% | |
| Catalyst | CuBr with Ethylene Diamine | +20% | |
| Temperature | 110°C for cyclization | +12% | |
| Coupling Reagent | EDC/HOBt | +18% |
Key findings:
- Polar aprotic solvents (NMP, DMF) enhance reaction rates by stabilizing transition states.
- Copper catalysts with bidentate ligands improve regioselectivity in heterocycle formation.
- Additives like hydroxybenzotriazole (HOBt) suppress racemization during amide coupling.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₂₀H₁₉N₂O₅S₂: [M+H]⁺ = 431.0834; Found: 431.0831. - HPLC Purity :
>99% on C18 column (MeCN/H₂O = 70:30, 1.0 mL/min).
Applications and Pharmacological Relevance
While direct studies on this compound are limited, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The benzamide and isopropylsulfonyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The benzothiazole moiety is known for its diverse biological activities, including antibacterial and antifungal properties. Research indicates that derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
Anticancer Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide has shown promising results in preliminary anticancer studies. Its ability to inhibit key inflammatory pathways suggests a mechanism that could reduce tumor proliferation. For example, compounds with similar structures have been reported to exhibit antiproliferative effects against several cancer cell lines .
Anti-inflammatory Effects
The compound's structure allows it to modulate inflammatory responses effectively. It has been observed to inhibit pyroptosis by reducing the release of interleukin-1 beta (IL-1β) in vitro. This suggests potential applications in treating inflammatory diseases where IL-1β plays a critical role .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in various biological assays:
- Antimicrobial Assays : A study demonstrated that benzothiazole-containing compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines showed that derivatives could induce apoptosis and inhibit cell cycle progression.
- Inflammation Models : Animal models have been employed to assess the anti-inflammatory effects of similar compounds, showing reduced markers of inflammation following treatment.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three classes of structurally related molecules, focusing on synthesis, spectral properties, and functional group behavior.
Sulfonylbenzamide Derivatives with Triazole Moieties
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]) share the sulfonylbenzamide backbone but replace the benzothiazole-dioxine system with a 1,2,4-triazole ring. Key differences include:
- Synthesis : Triazole derivatives are synthesized via cyclization of hydrazinecarbothioamides under alkaline conditions, whereas the target compound likely requires Friedel-Crafts acylation or similar cyclization steps for the dioxine-benzothiazole core .
- Spectral Data :
| Feature | Target Compound (Inferred) | Triazole Derivatives ([7–9]) |
|---|---|---|
| C=O Stretch (IR) | ~1660–1680 cm⁻¹ | Absent (cyclization removes C=O) |
| C=S Stretch (IR) | Not applicable | 1247–1255 cm⁻¹ |
| NH Stretch (IR) | ~3150–3319 cm⁻¹ | 3278–3414 cm⁻¹ |
The absence of C=S in the target compound highlights its distinct heterocyclic system .
Benzodioxane Carboxylate Esters
Compounds like 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (4a–4u) share the 1,4-dioxane motif but lack the benzothiazole and sulfonyl groups.
- Synthesis : Benzodioxane esters are synthesized via carboxylate coupling using DMF and K₂CO₃, whereas the target compound’s propan-2-ylsulfonyl group may require sulfonation or nucleophilic substitution .
Hydrazinecarbothioamide Precursors
Precursors such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides ([4–6]) share the sulfonylbenzamide moiety but incorporate a hydrazinecarbothioamide group instead of the fused heterocycle.
- Reactivity : Hydrazinecarbothioamides undergo cyclization to form triazoles, whereas the target compound’s stability suggests resistance to such rearrangements due to its rigid dioxine-benzothiazole core .
Key Research Findings and Implications
- Structural Stability : The fused dioxine-benzothiazole system in the target compound confers greater rigidity compared to triazole or benzodioxane derivatives, which may enhance metabolic stability in vivo .
- Synthetic Challenges : The complexity of constructing the fused heterocycle may limit scalability compared to simpler triazole or ester derivatives .
Biological Activity
The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, drawing on diverse research findings.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 466.55 g/mol. The structure features a benzothiazole moiety and a dioxin ring, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to inhibit bacterial growth by interfering with cell wall synthesis and protein production. A study demonstrated that certain benzothiazole derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the target compound may possess similar effects .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's biological profile. Studies have shown that related benzothiazole derivatives can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The mechanism often involves the donation of hydrogen atoms from functional groups within the molecule, stabilizing free radicals .
Anticancer Potential
The antiproliferative effects of benzothiazole derivatives have been well-documented in various cancer cell lines. For example, compounds structurally similar to our target compound have demonstrated cytotoxicity against breast and colon cancer cells through mechanisms that may include apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Neuroprotective properties have also been attributed to compounds containing benzothiazole moieties. These compounds may exert their effects by modulating neurotransmitter systems or by acting as calcium channel blockers, which can help in conditions like Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested for antimicrobial efficacy against various pathogens. The most potent compounds showed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
- Antioxidant Activity Assessment : In a comparative study using the DPPH assay, several related compounds were evaluated for their antioxidant capacity. The results indicated that the tested compounds exhibited IC50 values comparable to well-known antioxidants like ascorbic acid .
- Cancer Cell Line Studies : A study focused on the antiproliferative effects of a series of synthesized benzothiazole derivatives revealed that certain compounds inhibited cell growth in breast cancer cell lines by over 70% at specific concentrations .
Q & A
What synthetic routes are recommended for synthesizing N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide, and how can reaction conditions be optimized for higher yields?
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, with key steps including:
- Cyclization of benzothiazole precursors : Reacting substituted benzothiazole derivatives with dihydrodioxine-containing intermediates under reflux conditions (ethanol or DMF as solvents) .
- Amide coupling : Use of activating agents like EDCl/HOBt for coupling sulfonylbenzamide moieties to the heterocyclic core .
- Optimization strategies :
- Temperature control : Maintaining reflux temperatures (80–100°C) for 4–6 hours to ensure complete cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst use : Acidic conditions (e.g., glacial acetic acid) improve reaction rates in condensation steps .
What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry of the dioxino-benzothiazole core and sulfonylbenzamide linkage .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
- Mass Spectrometry (HRMS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystals form): Resolves ambiguities in stereochemistry, as demonstrated for related benzothiazole derivatives .
How should researchers design experiments to evaluate the compound’s biological activity against specific molecular targets?
Advanced Research Question
Methodological Answer:
- Target selection : Prioritize kinases or enzymes with binding pockets compatible with sulfonamide and benzothiazole motifs (e.g., carbonic anhydrases, tyrosine kinases) .
- Assay design :
- In vitro enzyme inhibition : Use fluorometric or colorimetric assays (e.g., NADH-coupled reactions) with IC50 determination .
- Cellular assays : Employ cell viability assays (MTT/XTT) in cancer cell lines, using doxorubicin as a positive control .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with triplicate measurements to ensure reproducibility .
- Control experiments : Include structurally analogous compounds to isolate the role of the propan-2-ylsulfonyl group .
How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) during characterization?
Advanced Research Question
Methodological Answer:
- Comparative analysis : Cross-reference with spectral databases (e.g., PubChem, SciFinder) for analogous benzothiazole derivatives .
- Isotopic labeling : Use deuterated solvents or 15N-labeled intermediates to assign ambiguous peaks in NMR .
- Computational modeling : Employ DFT calculations (Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data .
- Advanced MS/MS : Perform tandem mass spectrometry to trace fragmentation pathways and identify unexpected adducts .
What strategies mitigate solubility challenges in pharmacological assays for this compound?
Advanced Research Question
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to enhance solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the sulfonylbenzamide moiety for improved aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) to bypass solubility limitations .
How to assess the compound’s stability under varying storage conditions (e.g., light, temperature, humidity)?
Basic Research Question
Methodological Answer:
- Accelerated stability studies :
- Thermal stress : Store at 40°C, 60°C, and 80°C for 4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess changes in absorbance spectra .
- Humidity : Store at 75% relative humidity; track hydrolysis of the sulfonyl group via LC-MS .
- Long-term stability : Store at –20°C in amber vials with desiccants; analyze every 3 months .
What methodologies evaluate the environmental fate and ecotoxicological effects of this compound?
Advanced Research Question
Methodological Answer:
- Environmental partitioning : Use EPI Suite to predict logP, biodegradation half-life, and bioaccumulation potential .
- Aquatic toxicity assays :
- Daphnia magna acute toxicity : 48-hour LC50 determination .
- Algal growth inhibition : Measure chlorophyll-a reduction in Chlorella vulgaris .
- Soil adsorption studies : Batch experiments with OECD Guideline 106 to estimate Koc values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
